Bopindolol

Description

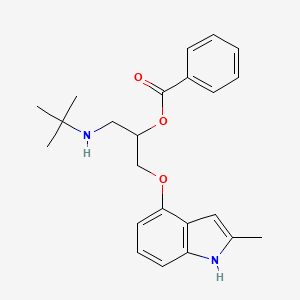

Structure

3D Structure

Properties

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOJIACWOAYWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022684 | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62658-63-3, 69010-88-4 | |

| Record name | Bopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62658-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT304VZO57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152–153 [malonate salt], 152 - 153 °C | |

| Record name | Bopindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bopindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bopindolol's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a potent, long-acting, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). It functions as a prodrug, being metabolized into active compounds that exert its therapeutic effects, primarily in the management of hypertension.[1][2][3] Beyond its primary β-blocking activity, bopindolol and its metabolites also exhibit interactions with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes, and possess membrane-stabilizing properties at higher concentrations.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological actions of bopindolol, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism: β-Adrenoceptor Antagonism with Intrinsic Sympathomimetic Activity

Bopindolol's primary mechanism of action is the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[3] This antagonism inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors.

-

β1-Adrenoceptor Blockade: Primarily located in the heart, antagonism of β1-receptors leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This reduction in cardiac workload is a key contributor to its antihypertensive effect.[2]

-

β2-Adrenoceptor Blockade: Bopindolol's action on β2-adrenoceptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. However, this effect is tempered by its intrinsic sympathomimetic activity.

A distinguishing feature of bopindolol is its Intrinsic Sympathomimetic Activity (ISA) . This partial agonist effect means that while bopindolol blocks the effects of potent endogenous agonists, it can weakly stimulate the β-adrenoceptors itself.[6][7][8] This results in a baseline level of sympathetic stimulation, which can mitigate some of the adverse effects associated with full antagonists, such as profound bradycardia and a decrease in cardiac output at rest.[6] The molecular basis for ISA is a modest stimulation of adenylyl cyclase activity upon receptor binding.[7]

Prodrug Metabolism and Active Metabolites

Bopindolol is a prodrug that undergoes hydrolysis to form active metabolites, primarily 18-502 and 20-785.[9] These metabolites are also potent β-blocking agents and contribute significantly to the long duration of action of bopindolol.[5]

Quantitative Receptor Binding and Functional Antagonism

The affinity of bopindolol and its metabolites for β-adrenoceptors has been quantified using radioligand binding assays and functional antagonism studies.

| Compound | Receptor | Assay Type | Value | Species/Tissue | Reference |

| Bopindolol | β1-AR | pKi | 7.44 ± 0.12 | Transfected COS-7 cells | [4][10] |

| β2-AR | pKi | 7.70 ± 0.13 | Bovine mesenteric artery | [10] | |

| β1-AR | pD2 | 7.57 | Guinea pig atria | [11] | |

| Metabolite 18-502 | β1-AR | pKi | 9.38 ± 0.31 | Transfected COS-7 cells | [4][10] |

| β2-AR | pKi | 8.07 ± 0.13 | Bovine mesenteric artery | [10] | |

| β1-AR | pD2 | 7.67 | Guinea pig atria | [11] | |

| Metabolite 20-785 | β1-AR | pKi | 6.65 ± 0.16 | Transfected COS-7 cells | [10] |

| β2-AR | pKi | 8.20 ± 0.24 | Bovine mesenteric artery | [10] | |

| Pindolol (related compound) | 5-HT1A | Ki (nmol/L) | 6.4 | Recombinant human (CHO cells) | [12] |

AR: Adrenoceptor; pKi: negative logarithm of the inhibition constant; pD2: negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.

Downstream Signaling Pathways

β-Adrenoceptor Signaling

The interaction of bopindolol with β-adrenoceptors modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As a partial agonist, bopindolol elicits a submaximal activation of this pathway compared to full agonists like isoproterenol.

5-HT1A Receptor Signaling

Bopindolol's active metabolite is structurally similar to pindolol, which is known to be a 5-HT1A receptor partial agonist/antagonist.[12][13] This interaction is relevant in the context of certain neurological functions. 5-HT1A receptors are coupled to inhibitory Gi/o proteins, which inhibit adenylyl cyclase.

Ancillary Pharmacological Properties

Membrane Stabilizing Activity

At concentrations higher than those required for β-blockade, bopindolol exhibits membrane-stabilizing activity (MSA).[14] This is a class I antiarrhythmic effect attributed to the blockade of voltage-gated sodium channels in the cell membrane, which reduces the rate of rise of the cardiac action potential.[15][16] The clinical relevance of this effect at therapeutic doses is generally considered minimal.[14]

Detailed Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity (pKi)

This protocol is a composite based on methodologies described for determining the binding affinity of bopindolol and its metabolites to β-adrenoceptors expressed in transfected COS-7 cells.[4][10][17][18]

-

Cell Culture and Membrane Preparation:

-

COS-7 cells are transiently transfected with plasmids encoding for human β1- or β2-adrenoceptors.

-

After 48-72 hours of expression, cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add a fixed amount of cell membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (bopindolol or its metabolites).

-

Add a fixed concentration of a suitable radioligand, such as [3H]CGP-12177, a non-selective β-adrenoceptor antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

-

Functional Antagonism Assay in Isolated Guinea Pig Atria (pA2)

This protocol is based on classical pharmacological methods for determining the potency of a competitive antagonist.[11][19][20][21]

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the atria are rapidly dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The spontaneous beating rate of the atria is recorded.

-

-

Experimental Procedure:

-

After an equilibration period, a cumulative concentration-response curve to a β-adrenoceptor agonist (e.g., isoproterenol) is established to determine the baseline response.

-

The tissue is washed to remove the agonist.

-

The preparation is then incubated with a fixed concentration of the antagonist (bopindolol) for a predetermined period.

-

A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.

-

This procedure is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

For a competitive antagonist, this plot should be a straight line with a slope not significantly different from unity.

-

The pA2 value is the intercept of the regression line with the x-axis and represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

GTPγS Binding Assay for 5-HT1A Receptor Activation

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor and can be used to determine the agonist or antagonist properties of a compound like pindolol.[22][23][24][25]

-

Membrane Preparation:

-

Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing recombinant human 5-HT1A receptors) as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the cell membranes with the test compound (pindolol) at various concentrations in an assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate for a specific time at a controlled temperature to allow for [35S]GTPγS binding to activated Gα subunits.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

To determine agonist activity, plot the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 and Emax values can be determined.

-

To determine antagonist activity, measure the ability of the test compound to inhibit the [35S]GTPγS binding stimulated by a known 5-HT1A agonist.

-

cAMP Accumulation Assay

This assay measures the functional consequence of β-adrenoceptor or 5-HT1A receptor activation on the production of the second messenger cAMP.[26][27][28][29][30]

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest (e.g., CHO cells transfected with β-adrenoceptors).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptors like 5-HT1A, stimulate adenylyl cyclase with forskolin.

-

Add the test compound (bopindolol or pindolol) at various concentrations and incubate for a specified time.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or radioimmunoassay). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate concentration-response curves by plotting the measured cAMP levels against the concentration of the test compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from these curves.

-

Conclusion

Bopindolol's mechanism of action is multifaceted, extending beyond simple β-adrenoceptor blockade. Its characterization as a non-selective β-blocker with intrinsic sympathomimetic activity, coupled with its prodrug nature and interactions with serotonin receptors, provides a complex pharmacological profile. The long-acting effects of its active metabolites contribute significantly to its clinical utility in managing hypertension. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for its rational use in therapy and for the development of future cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of bopindolol and other related compounds.

References

- 1. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biologyonline.com [biologyonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Bopindolol: a slowly dissociating antagonist from the beta-adrenoceptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of (+/-)-pindolol on the central 5-HT1A receptor by the use of in vivo microdialysis and hippocampal slice preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pa2 determination | PPTX [slideshare.net]

- 22. Pindolol antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 28. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bopindolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a potent, non-selective β-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is an ester prodrug that is rapidly metabolized to its active hydrolysed form, the main active metabolite being 18-502.[1][3] Bopindolol's pharmacological profile is characterized by a long duration of action, making it suitable for once-daily administration in the treatment of cardiovascular disorders such as hypertension and angina pectoris.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of bopindolol, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Bopindolol exerts its therapeutic effects primarily through the competitive, non-selective blockade of β1- and β2-adrenergic receptors.[5] This antagonism of catecholamine action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[6] By blocking β2-receptors in the juxtaglomerular apparatus, bopindolol also inhibits the production of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[6]

Furthermore, bopindolol possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β-adrenoceptors.[1][2] This partial agonist activity is thought to mitigate some of the adverse effects associated with pure β-blockers, such as bradycardia and bronchoconstriction, particularly in patients with low sympathetic tone.[7]

Signaling Pathway

The binding of bopindolol to β-adrenergic receptors modulates the downstream signaling cascade. As an antagonist, it prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in protein kinase A (PKA) activity and subsequent downstream effects on calcium channels and contractile proteins, resulting in negative chronotropic and inotropic effects in the heart.

Receptor Binding Affinity

The affinity of bopindolol and its metabolites for β-adrenoceptors has been determined in various in vitro studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

| Compound | Receptor Subtype | pKi | pA2 | Tissue/System | Reference |

| Bopindolol | β1-Adrenoceptor | 7.44 ± 0.12 | - | COS-7 cells (human) | [8] |

| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||

| β1-Adrenoceptor | - | 8.6 | Guinea pig atria | [9] | |

| β2-Adrenoceptor | - | 9.0 | Guinea pig trachea | [9] | |

| Metabolite 18-502 | β1-Adrenoceptor | 9.38 ± 0.31 | - | COS-7 cells (human) | [8] |

| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||

| β1-Adrenoceptor | - | 9.5 | Guinea pig atria | [9] | |

| β2-Adrenoceptor | - | 9.3 | Guinea pig trachea | [9] | |

| Metabolite 20-785 | β1-Adrenoceptor | 6.65 ± 0.16 | - | COS-7 cells (human) | [8] |

| β2-Adrenoceptor | - | - | COS-7 cells (human) | ||

| β1-Adrenoceptor | - | 7.0 | Guinea pig atria | [9] | |

| β2-Adrenoceptor | - | 6.8 | Guinea pig trachea | [9] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Pharmacokinetics

Bopindolol is well-absorbed after oral administration and undergoes rapid hydrolysis to its active metabolite, 18-502.[1][3] The parent drug has a very short half-life, while the active metabolite has a long duration of action, allowing for once-daily dosing.[10]

| Parameter | Value | Population | Reference |

| Bioavailability | ~70% | Healthy volunteers | [11] |

| Time to Peak Plasma Concentration (Tmax) of 18-502 | Not specified | Young healthy men | [10] |

| Elimination Half-life (t1/2β) of 18-502 | Increased by 40% in elderly | Elderly vs. Young men | [10] |

| Area Under the Curve (AUC0-24h) of 18-502 | Increased by 26% in elderly | Elderly vs. Young men | [10] |

Metabolism

Bopindolol is a prodrug that is metabolized to its active form, 18-502, and a less active metabolite, 20-785.[12] This metabolic activation is a key feature of its pharmacokinetic profile.

Clinical Efficacy and Safety

Bopindolol has been shown to be an effective and well-tolerated antihypertensive agent in numerous clinical trials.[1][13][14][15][16]

Hypertension

In a multi-center, single-blind, placebo-controlled study involving 44 patients with mild to moderate essential hypertension, bopindolol administered once daily at doses of 1-2 mg for 12 weeks significantly reduced blood pressure.[13]

| Parameter | Placebo | Bopindolol (12 weeks) | p-value |

| Supine Systolic BP (mmHg) | 169 ± 2 | 136 ± 2 | < 0.01 |

| Supine Diastolic BP (mmHg) | 103 ± 1 | 85 ± 0.6 | < 0.01 |

| Supine Heart Rate (beats/min) | 84 ± 2 | 72 ± 1 | < 0.01 |

Another study with 23 hypertensive patients showed a reduction in blood pressure from 151 ± 12 / 105 ± 7 mmHg to 129 ± 10 / 88 ± 6 mmHg after 12 weeks of treatment with a mean bopindolol dosage of 2.4 mg once daily.[16] Heart rate was slightly decreased from 75 ± 7 to 71 ± 10 beats/min.[16] In a double-blind study comparing bopindolol with metoprolol in 86 hypertensive patients, both drugs were found to be equally effective in controlling blood pressure, with 70% of patients achieving a diastolic blood pressure of less than 95 mmHg.[15]

Safety and Tolerability

Bopindolol is generally well-tolerated.[1][15] The incidence of undesirable effects is low.[15] Due to its intrinsic sympathomimetic activity, it may cause less bradycardia than β-blockers without this property.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of bopindolol and its metabolites for β1- and β2-adrenoceptors.

Methodology based on studies by Nagatomo et al.: [8][9]

-

Membrane Preparation:

-

Tissues (e.g., rat heart for β1, rat lung for β2) or cells expressing the receptor of interest (e.g., transfected COS-7 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Lowry assay).

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of the competing ligand (bopindolol or its metabolites).

-

50 µL of a fixed concentration of a radioligand (e.g., [3H]CGP-12177 for β1 and β2).

-

150 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Objective: To determine the partial agonist activity of bopindolol.

Methodology based on in vivo and in vitro models:

-

In Vitro (Isolated Tissue):

-

Preparation: Isolated guinea pig atria (for chronotropic effects) or papillary muscle (for inotropic effects) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Protocol: After an equilibration period, cumulative concentration-response curves to a full β-agonist (e.g., isoprenaline) are established to determine the maximal response. The tissues are then washed, and after a recovery period, cumulative concentrations of bopindolol are added to determine its agonist effect in the absence of a full agonist. The response to bopindolol is expressed as a percentage of the maximal response to the full agonist.

-

-

In Vivo (Animal Model):

-

Model: Reserpinized or ganglion-blocked rats or dogs are often used to deplete endogenous catecholamines and minimize reflex sympathetic activity.

-

Protocol: The animal is anesthetized, and heart rate and blood pressure are continuously monitored. Bopindolol is administered intravenously at increasing doses, and the changes in heart rate are recorded. The increase in heart rate in the absence of sympathetic tone is indicative of ISA.

-

Conclusion

Bopindolol is a well-characterized non-selective β-blocker with a unique pharmacological profile that includes potent and long-lasting β-adrenoceptor antagonism, coupled with intrinsic sympathomimetic activity. Its conversion to a highly active and long-acting metabolite contributes significantly to its clinical efficacy and allows for convenient once-daily dosing in the management of hypertension and other cardiovascular diseases. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the detailed pharmacology of bopindolol.

References

- 1. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological experiments in healthy volunteers with bopindolol, a long-acting beta-adrenoceptor blocking drug with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. What is Bopindolol Malonate used for? [synapse.patsnap.com]

- 5. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antihypertensive effect of bopindolol: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a new long-acting beta-blocker bopindolol (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bopindolol in the treatment of hypertension: a double blind study comparing bopindolol and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antihypertensive efficacy of the new long-acting beta-blocker bopindolol as related to age - PubMed [pubmed.ncbi.nlm.nih.gov]

Bopindolol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Non-Selective Beta-Adrenoceptor Antagonist

Introduction

Bopindolol is a potent, long-acting, non-selective beta-adrenoceptor antagonist used in the management of hypertension.[1][2][3][4][5] It is a prodrug that is rapidly metabolized to its active form, pindolol.[6] A key feature of bopindolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which contributes to its clinical profile.[1][2][7][8] This guide provides a detailed overview of the pharmacology, pharmacokinetics, and experimental evaluation of bopindolol for researchers, scientists, and professionals in drug development.

Chemical Properties

Bopindolol is an ester prodrug of pindolol.[9][10] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate[9] |

| Chemical Formula | C23H28N2O3[6][9] |

| Molar Mass | 380.488 g·mol−1[9] |

| CAS Number | 62658-63-3[9] |

| PubChem CID | 44112[9] |

| DrugBank ID | DB08807[6] |

| Predicted logP | 4.45 to 4.7[9] |

Pharmacology

Mechanism of Action

Bopindolol, through its active metabolite pindolol, acts as a competitive antagonist at both β1- and β2-adrenergic receptors.[6][8]

-

β1-Adrenoceptor Blockade: Antagonism of β1-receptors, primarily located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are key factors in its antihypertensive effect.[6][11]

-

β2-Adrenoceptor Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin.[6][8] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and sodium and water retention.[6]

Intrinsic Sympathomimetic Activity (ISA)

Bopindolol possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-adrenoceptors, particularly in a state of low sympathetic tone.[7][8][12] This partial agonist activity may contribute to a lower incidence of bradycardia and less pronounced negative inotropic effects compared to beta-blockers without ISA.[12]

Membrane Stabilizing Activity (MSA)

Bopindolol also exhibits membrane-stabilizing activity (MSA), a property it shares with some other beta-blockers.[8][13] This effect, similar to that of Class I antiarrhythmic agents, is related to the blockade of sodium channels in the cell membrane and is generally observed at higher concentrations.[14]

Quantitative Data

Receptor Binding Affinity

The binding affinities of bopindolol and its metabolites for β-adrenoceptors have been determined using radioligand binding assays.

| Compound | Receptor | pKi | pA2 |

| Bopindolol | β1-adrenoceptor | - | - |

| β2-adrenoceptor | - | - | |

| Metabolite 18-502 | β1-adrenoceptor | Higher than Bopindolol | Higher than Bopindolol |

| β2-adrenoceptor | Higher than Bopindolol | Higher than Bopindolol | |

| Metabolite 20-785 | β1-adrenoceptor | Lower than Bopindolol | Lower than Bopindolol |

| β2-adrenoceptor | Lower than Bopindolol | Lower than Bopindolol |

Data from a study assessing the beta-blocking potency and selectivity of bopindolol and its two metabolites.[15] pKi and pA2 values indicate the negative logarithm of the inhibitor constant and the antagonist affinity, respectively. Higher values denote greater affinity.

Pharmacokinetic Properties

Bopindolol is rapidly hydrolyzed to its active metabolite. Its pharmacokinetic profile is characterized by a long duration of action.

| Parameter | Value (for hydrolyzed bopindolol) |

| Bioavailability | ~70%[7] |

| Time to Peak (tmax) | Not significantly altered in the elderly[16] |

| Peak Concentration (Cmax) | Significantly different in the elderly after weight adjustment (+29%)[16] |

| Half-life (t1/2 β) | Increased by 40% in elderly subjects[16] |

| Area Under the Curve (AUC0-24h) | Increased by 26-41% in elderly subjects[16] |

| Clearance (CL/f) | Decreased by 30% in the elderly after weight adjustment[16] |

| Metabolism | Extensive hepatic metabolism[17] |

Pharmacodynamic Effects

Clinical studies in hypertensive patients have demonstrated the hemodynamic effects of bopindolol.

| Parameter | Acute Effect (24 hours, 2 mg) | Long-term Effect (3 weeks, 2-4 mg) |

| Mean Arterial Pressure | ↓ 12% ± 2%[2] | ↓ 9% ± 2%[2] |

| Heart Rate | ↓ 11% ± 2% (initial)[2] | No significant difference from baseline[2] |

| Cardiac Output | ↓ 12% ± 2% (initial)[2] | No significant difference from baseline[2] |

| Systemic Vascular Resistance | ↓ 12% ± 5%[2] | - |

| Plasma Renin Activity | Significantly reduced[4] | Significantly reduced[4] |

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay is the gold standard for quantifying receptor density and ligand affinity.[18]

Objective: To determine the binding affinity (Ki) of bopindolol and its metabolites for β1- and β2-adrenoceptors.

Materials:

-

Radioligand (e.g., [3H]CGP12177 or [125I]iodocyanopindolol)[15]

-

Cell membranes expressing β1- or β2-adrenoceptors (e.g., from rat brain or heart, or transfected cell lines)[15][19]

-

Bopindolol and its metabolites (unlabeled competing ligands)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize tissues or cells in a buffer and centrifuge to isolate the membrane fraction.[20]

-

Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand (bopindolol or its metabolites).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of β-adrenoceptor activation or inhibition.

Objective: To assess the effect of bopindolol on adenylyl cyclase activity, which is downstream of β-adrenoceptor signaling.

Materials:

-

Cell membranes with β-adrenoceptors

-

Bopindolol

-

β-adrenoceptor agonist (e.g., isoproterenol)

-

ATP (substrate)

-

[α-32P]ATP (tracer)

-

Incubation buffer with cofactors (e.g., MgCl2)

-

Dowex and Alumina columns for chromatography[21]

Methodology:

-

Pre-incubation: Pre-incubate the cell membranes with bopindolol at various concentrations.

-

Stimulation: Add a β-adrenoceptor agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

-

Enzymatic Reaction: Initiate the reaction by adding ATP and [α-32P]ATP. Incubate at a controlled temperature (e.g., 30°C).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Separation of cAMP: Separate the generated [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.[21]

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP.

-

Data Analysis: Plot the adenylyl cyclase activity against the concentration of bopindolol to determine its inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effect of bopindolol: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a new long-acting beta-blocker bopindolol (LT 31-200) on blood pressure, plasma catecholamines, renin and cholesterol in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bopindolol - Wikipedia [en.wikipedia.org]

- 10. Bopindolol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 12. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 15. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]

- 21. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Bopindolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of Bopindolol, a non-selective β-adrenoceptor antagonist. Bopindolol, a prodrug that is rapidly metabolized to its active form, distinguishes itself from many other beta-blockers by possessing partial agonist activity. This guide delves into the quantitative measures of its receptor binding and physiological effects, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways.

Quantitative Data Summary

The intrinsic sympathomimetic activity of Bopindolol and its metabolites is a result of their interaction with β-adrenergic receptors. The following tables summarize the key quantitative data that define this pharmacological property.

Table 1: β-Adrenoceptor Binding Affinities (pKi)

The binding affinity of a compound for its receptor is a primary determinant of its potency. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | Tissue/Cell Model | Reference |

| Bopindolol | 7.44 ± 0.12 | - | COS-7 cells | [1] |

| Metabolite 18-502 | 9.38 ± 0.31 | - | COS-7 cells | [1] |

| Metabolite 20-785 | 6.65 ± 0.16 | - | COS-7 cells | [1] |

| Propranolol (Reference) | 9.02 ± 0.04 | - | COS-7 cells | [1] |

| Pindolol (Reference) | 8.17 ± 0.15 | - | COS-7 cells | [1] |

Note: A comprehensive study providing pKi values for the β2-adrenoceptor for all listed compounds in the same experimental setup was not identified.

Table 2: Antagonistic Potency (pA2) in Functional Assays

The pA2 value is a measure of the antagonistic potency of a drug in a functional assay. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

| Compound | β1-Adrenoceptor (pA2) (Isolated Atria) | β2-Adrenoceptor (pA2) (Isolated Trachea) | Reference |

| Bopindolol | - | - | [2] |

| Metabolite 18-502 | Higher than Bopindolol and 20-785 | Higher than Bopindolol and 20-785 | [2] |

| Metabolite 20-785 | - | - | [2] |

Note: Specific pA2 values for Bopindolol and its metabolites were described as higher for the active metabolite 18-502, but precise numerical values were not provided in the reference.

Table 3: Hemodynamic Effects of Bopindolol in Hypertensive Patients

The intrinsic sympathomimetic activity of Bopindolol manifests in its distinct hemodynamic profile compared to β-blockers lacking ISA.

| Parameter | Condition | Dosage | Change from Baseline | Reference |

| Heart Rate | Acute (initial response) | 2 mg orally | -11% ± 2% | [3] |

| Cardiac Output | Acute (initial response) | 2 mg orally | -12% ± 2% | [3] |

| Mean Arterial Pressure | 24 hours post-dose | 2 mg orally | -12% ± 2% | [3] |

| Systemic Vascular Resistance | 24 hours post-dose | 2 mg orally | -12% ± 5% | [3] |

| Heart Rate | Long-term (3 weeks) | 2-4 mg/day | No significant difference from baseline | [3] |

| Mean Arterial Pressure | Long-term (3 weeks) | 2-4 mg/day | -9% ± 2% | [3] |

Experimental Protocols

The characterization of Bopindolol's intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assay for β-Adrenoceptor Affinity

This assay determines the affinity of Bopindolol and its metabolites for β1- and β2-adrenoceptors.

Objective: To quantify the binding affinity (Ki) of test compounds to β-adrenergic receptor subtypes.

Materials:

-

Membrane preparations from COS-7 cells transiently expressing human β1- or β2-adrenoceptors.

-

Radioligand: [3H]CGP-12177 or [125I]Iodocyanopindolol ([125I]ICYP).

-

Test compounds: Bopindolol, Metabolite 18-502, Metabolite 20-785, Propranolol (reference antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture COS-7 cells and transfect with plasmids encoding the desired β-adrenoceptor subtype. Harvest cells and prepare membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, incubate a constant concentration of the radioligand with varying concentrations of the unlabeled test compound and a fixed amount of membrane protein in the binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Guinea Pig Atria and Trachea

This ex vivo method assesses the functional consequences of β-adrenoceptor binding, including both antagonistic and partial agonistic effects.

Objective: To determine the pA2 value (antagonistic potency) and to observe any positive chronotropic or inotropic effects (ISA) of the test compounds.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).

-

Isoproterenol (full β-adrenoceptor agonist).

-

Test compounds: Bopindolol, Metabolite 18-502, Metabolite 20-785.

-

Organ bath setup with force-displacement transducers.

Procedure for Isolated Atria (β1-adrenoceptor activity):

-

Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the atria and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Stabilization: Allow the atria to equilibrate for a period (e.g., 60 minutes) under a resting tension.

-

ISA Assessment: Add cumulative concentrations of the test compound to the organ bath and record any changes in the rate and force of atrial contraction. An increase in these parameters indicates intrinsic sympathomimetic activity.

-

Antagonism Assessment: In separate experiments, after a pre-incubation period with a fixed concentration of the test compound, generate a cumulative concentration-response curve for the full agonist isoproterenol.

-

Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of the antagonist to determine the dose ratio. Calculate the pA2 value from Schild plot analysis.

Procedure for Isolated Trachea (β2-adrenoceptor activity):

-

Tissue Preparation: Isolate the trachea and prepare a chain of tracheal rings. Suspend the tracheal chain in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle with an agent like histamine or carbachol.

-

ISA Assessment: Add cumulative concentrations of the test compound and observe for any relaxation of the pre-contracted trachea.

-

Antagonism Assessment: After pre-incubation with the test compound, generate a cumulative concentration-response curve for the relaxant effect of isoproterenol.

-

Data Analysis: As with the atrial preparation, calculate the pA2 value from the shift in the isoproterenol concentration-response curve.

In Vivo Assessment in the Pithed Rat Model

The pithed rat model is a classic in vivo preparation for studying the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.

Objective: To evaluate the direct effects of Bopindolol and its metabolites on heart rate (a measure of ISA) in an in vivo setting.

Materials:

-

Male rats.

-

Anesthetics.

-

Pithing rod.

-

Apparatus for artificial respiration.

-

System for continuous blood pressure and heart rate monitoring.

-

Test compounds: Bopindolol, Metabolite 18-502, Metabolite 20-785.

-

Propranolol (for confirming β-adrenoceptor-mediated effects).

Procedure:

-

Animal Preparation: Anesthetize the rat and insert a tracheal cannula for artificial respiration.

-

Pithing: Pass a pithing rod through the orbit and down the spinal canal to destroy the central nervous system.

-

Instrumentation: Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

Stabilization: Allow the preparation to stabilize.

-

Drug Administration: Administer increasing doses of the test compound intravenously and record the changes in heart rate. An increase in heart rate is indicative of intrinsic sympathomimetic activity.[4]

-

Confirmation of Mechanism: In a separate group of animals, pre-treat with propranolol before administering the test compound. Inhibition of the heart rate increase confirms that the effect is mediated by β-adrenoceptors.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and an experimental workflow.

Caption: Beta-adrenergic receptor signaling pathway activated by Bopindolol.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bopindolol as a Prodrug of Pindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, pindolol. This guide provides a comprehensive technical overview of bopindolol, focusing on its mechanism as a prodrug, comparative pharmacokinetics and pharmacodynamics with pindolol, and the experimental methodologies employed to characterize its profile.

Introduction

Bopindolol was developed to improve upon the pharmacokinetic profile of its active counterpart, pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2] By functioning as a prodrug, bopindolol provides a longer duration of action, allowing for once-daily administration and potentially improving patient compliance.[2] This document will delve into the scientific foundation of bopindolol's prodrug nature, presenting key data and experimental designs relevant to its development and study.

Mechanism of Action and Metabolic Conversion

Bopindolol itself is an ester derivative of pindolol and possesses weak affinity for β-adrenergic receptors. Its therapeutic effects are attributable to its active metabolite, pindolol. Following oral administration, bopindolol is rapidly and extensively absorbed and then undergoes hydrolysis, primarily in the liver, to form pindolol.[1][3] Pindolol is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors.[4] It also exhibits intrinsic sympathomimetic activity (ISA), which means it can cause a low level of receptor stimulation, resulting in a smaller reduction in resting heart rate compared to beta-blockers without ISA.[5]

The metabolic conversion of bopindolol to pindolol is a critical step for its pharmacological activity. This biotransformation is responsible for the delayed onset but prolonged duration of action observed with bopindolol compared to immediate-release pindolol.[1]

Caption: Metabolic activation of bopindolol to its active form, pindolol.

Pharmacokinetic Profile: Bopindolol vs. Pindolol

The prodrug strategy significantly alters the pharmacokinetic profile of the active moiety, pindolol. The following tables summarize key pharmacokinetic parameters for both orally administered bopindolol (measured as its active metabolite, hydrolyzed bopindolol/pindolol) and orally administered pindolol. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from various sources.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Bopindolol (as hydrolyzed pindolol) | Pindolol |

| Bioavailability | ~70%[6] | 50% to 95%[3][7] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours[6] | 1 to 2 hours[4][7] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | ~33.1 ng/mL (5 mg dose)[4] |

| Elimination Half-life (t½) | ~4-5 hours (initial phase), with indications of a longer terminal phase of ~8 hours[6][8] | 3 to 4 hours[4] |

| Duration of Action | > 24 hours[2] | Shorter, requiring more frequent dosing[4] |

Pharmacodynamic Effects: Assessing Beta-Blockade

The primary pharmacodynamic effect of bopindolol, via its conversion to pindolol, is the blockade of β-adrenoceptors. This is clinically manifested as a reduction in heart rate and blood pressure, particularly during exercise.[9] The intrinsic sympathomimetic activity of pindolol results in less pronounced bradycardia at rest compared to non-ISA beta-blockers.[5]

Table 2: Comparative Pharmacodynamic Effects

| Effect | Bopindolol | Pindolol |

| Onset of Action | Slower[1] | Faster[4] |

| Duration of Beta-Blockade | Sustained for over 24 hours[2] | Shorter, dose-dependent[10] |

| Effect on Resting Heart Rate | Smaller reduction due to ISA[5] | Smaller reduction due to ISA[5] |

| Effect on Exercise-Induced Tachycardia | Significant and prolonged reduction[9] | Significant but shorter-lasting reduction[9] |

Experimental Protocols

Protocol for In Vivo Assessment of Bopindolol as a Prodrug

This protocol outlines a general procedure for a clinical trial designed to evaluate the pharmacokinetics and pharmacodynamics of bopindolol in comparison to pindolol.

Caption: A generalized workflow for a clinical study comparing bopindolol and pindolol.

Analytical Methodology: Quantification of Bopindolol and Pindolol

Objective: To simultaneously measure the concentrations of bopindolol and its active metabolite, pindolol, in plasma samples.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of pindolol or another beta-blocker).

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bopindolol, pindolol, and the internal standard.

Pharmacodynamic Assessment: Isoprenaline Challenge Protocol

Objective: To quantify the degree of β-adrenoceptor blockade.

Procedure:

-

Subject Preparation: The subject should be in a supine position in a quiet room. An intravenous line is inserted for isoprenaline infusion. Continuous ECG and blood pressure monitoring are initiated.

-

Baseline Measurements: Record baseline heart rate and blood pressure.

-

Isoprenaline Infusion: Begin a continuous intravenous infusion of isoprenaline at a low dose (e.g., 1-2 µ g/min ).[11][12][13]

-

Dose Titration: Increase the infusion rate of isoprenaline incrementally at set intervals (e.g., every 3-5 minutes) to achieve a target increase in heart rate (e.g., 25 beats per minute above baseline).[11]

-

Post-Drug Assessment: After administration of the beta-blocker (bopindolol or pindolol), repeat the isoprenaline challenge at various time points.

-

Data Analysis: The dose of isoprenaline required to produce the target heart rate increase is determined before and after beta-blocker administration. The dose-ratio (post-drug dose / pre-drug dose) is calculated to quantify the degree of beta-blockade.

Signaling Pathway

Pindolol, the active metabolite of bopindolol, exerts its effect by blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This antagonism prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling cascades that lead to increased heart rate and contractility.

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by pindolol.

Conclusion

Bopindolol serves as an effective prodrug for pindolol, offering the therapeutic benefits of a non-selective beta-blocker with intrinsic sympathomimetic activity in a long-acting formulation. Its pharmacokinetic profile, characterized by a slower onset and prolonged duration of action compared to pindolol, makes it a valuable option for the management of chronic cardiovascular conditions. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this and similar prodrug candidates.

References

- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 2. Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between plasma concentrations and cardiac beta-adrenoceptor blockade--a study with oral and intravenous bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative beta-adrenoreceptor-blocking effects and pharmacokinetics or propranolol and pindolol in hypertensive Africans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 12. anmfonline.org [anmfonline.org]

- 13. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]

Bopindolol's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bopindolol is a non-selective β-adrenoceptor antagonist recognized for its prolonged therapeutic effects, primarily in the management of hypertension.[1][2] Beyond its well-characterized interaction with β-adrenoceptors, bopindolol and its active metabolites exhibit significant engagement with the serotonergic system, particularly with the 5-HT1A and 5-HT1B receptor subtypes.[1][3] This interaction is of considerable interest as it may contribute to the drug's overall pharmacological profile and suggests potential for novel therapeutic applications. This technical guide provides an in-depth overview of the interaction of bopindolol and its related compounds with serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Bopindolol itself is a prodrug that is metabolized to active compounds, with the major active metabolite being 18-502.[4][5] Much of the research on the serotonergic activity of this class of drugs has been conducted on pindolol, a structurally related compound. Bopindolol is a derivative of pindolol, and therefore, the data on pindolol's interaction with serotonin receptors serves as a valuable surrogate for understanding the active principles of bopindolol.[6]

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of bopindolol, its metabolites, and the related compound pindolol with serotonin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) data available.

Table 1: Binding Affinity (Ki) of Pindolol for Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| (-)-Pindolol | 5-HT1A | 6.4 | Human (recombinant, CHO cells) | [7] |

| (+/-)-Pindolol | 5-HT1A | 8.9 | Not Specified | [8] |

| (+/-)-Pindolol | 5-HT1B | Not Specified | Not Specified | [8] |

Table 2: Functional Potency (IC50) of Pindolol at Serotonin Receptors

| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Species/Tissue | Reference |

| (+/-)-Pindolol | 5-HT1A | 8.9 | Not Specified | Not Specified | [8] |

| (+/-)-Pindolol | 5-HT1B | 6.8 | Not Specified | Not Specified | [8] |

Table 3: Comparative Affinity of Bopindolol and its Metabolites for Serotonin Receptors

| Compound | Receptor Subtype | Relative Affinity (pKi) | Notes | Reference |

| 18-502 | 5-HT1A | > Bopindolol > 20-785 | Rank order of affinity | [9] |

| 18-502 | 5-HT1B | Higher than Bopindolol and 20-785 | [4][10] |

Functional Characterization

Studies have characterized pindolol as a partial agonist at the 5-HT1A receptor, with an intrinsic activity of 20-25% relative to the full agonist serotonin.[11] This partial agonism, coupled with its antagonist properties at higher concentrations, contributes to its complex pharmacological profile. At presynaptic 5-HT1A autoreceptors, which function to inhibit serotonin release, pindolol acts as an antagonist. This action is thought to underlie its ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.[11]

Experimental Protocols

The characterization of bopindolol's interaction with serotonin receptors relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of bopindolol and its metabolites for 5-HT1A and 5-HT1B receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human 5-HT1A or 5-HT1B receptor).

-

Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [125I]iodocyanopindolol (for 5-HT1B).

-

Test compounds: Bopindolol, 18-502, 20-785.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., bopindolol).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest, providing information on the agonist or antagonist nature of a compound.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of bopindolol and its metabolites at 5-HT1A and 5-HT1B receptors.

Materials:

-

Cell membranes expressing the target receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compounds.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP in the assay buffer.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

Bopindolol's interaction with 5-HT1A and 5-HT1B receptors modulates downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

5-HT1B Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a reduction in cAMP and PKA activity. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, including serotonin itself, through the modulation of ion channel activity.

Conclusion

Bopindolol, through its active metabolites, demonstrates a significant interaction with 5-HT1A and 5-HT1B serotonin receptors, acting as a partial agonist at the former and an antagonist at the latter. This serotonergic activity, in addition to its primary β-blocking effects, contributes to its overall pharmacological profile and opens avenues for further investigation into its therapeutic potential in conditions where modulation of the serotonin system is beneficial. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the complex pharmacology of bopindolol.

References

- 1. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological characteristics of the long-acting beta-blocker "bopindolol"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pindolol - Wikipedia [en.wikipedia.org]

Bopindolol's Impact on Renin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals